An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Benzo[b]thiophen-5-ol
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Benzo[b]thiophen-5-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of benzo[b]thiophen-5-ol. As a key heterocyclic scaffold, benzo[b]thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7] This document is designed to equip researchers and drug development professionals with the essential knowledge to effectively work with and characterize this important molecule.
Molecular Structure and Physicochemical Properties
Benzo[b]thiophen-5-ol, with the molecular formula C₈H₆OS, consists of a benzene ring fused to a thiophene ring, with a hydroxyl group substituted at the 5-position.[8] This fusion of aromatic systems and the presence of the hydroxyl group dictate its unique chemical personality.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆OS | [8] |
| Molecular Weight | 150.21 g/mol | [8] |
| Appearance | Off-white to light brown solid | Generic |
| Melting Point | Not widely reported, requires experimental determination | |
| Boiling Point | Not widely reported, requires experimental determination | |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | Inferred from structure |
| pKa | Estimated to be around 9-10, similar to other phenols. | Inferred from phenol chemistry |
The acidity of the hydroxyl group is a key feature, rendering the molecule susceptible to deprotonation in the presence of a base to form the corresponding phenoxide. This phenoxide is a potent nucleophile and plays a crucial role in the reactivity of the molecule.
Synthesis of Benzo[b]thiophen-5-ol
The synthesis of benzo[b]thiophen-5-ol can be approached through various strategies, often involving the construction of the benzothiophene core followed by functional group manipulation. A common and effective method involves the demethylation of the readily available precursor, 5-methoxybenzo[b]thiophene.
Synthesis Workflow: Demethylation of 5-Methoxybenzo[b]thiophene
This two-step process involves the initial synthesis of 5-methoxybenzo[b]thiophene, followed by the cleavage of the methyl ether to yield the desired phenol.
Caption: General workflow for the synthesis of benzo[b]thiophen-5-ol.
Experimental Protocol: Demethylation using Boron Tribromide
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety guidelines. Boron tribromide is a highly corrosive and moisture-sensitive reagent and must be handled with extreme care in a well-ventilated fume hood.
Step 1: Reaction Setup
-
Dissolve 5-methoxybenzo[b]thiophene (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
Step 2: Addition of Boron Tribromide
-
Slowly add a solution of boron tribromide (1.1 - 1.5 eq) in anhydrous DCM to the cooled reaction mixture dropwise via a syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Quenching and Work-up
-
Once the reaction is complete, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess boron tribromide.
-
Add water and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Step 4: Purification
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure benzo[b]thiophen-5-ol.
Structure Elucidation: A Multi-technique Approach
The definitive identification and structural confirmation of benzo[b]thiophen-5-ol rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Aromatic Region (δ 7.0-8.0 ppm): Expect a complex series of multiplets corresponding to the five protons on the bicyclic ring system. The specific chemical shifts and coupling constants will be influenced by the positions of the hydroxyl and sulfur atoms.
-
Hydroxyl Proton (variable): A broad singlet for the -OH proton will be observed. Its chemical shift is concentration and solvent-dependent and can be confirmed by D₂O exchange, where the peak disappears.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule.
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Aromatic Carbons (δ 110-160 ppm): The carbon atoms of the benzene and thiophene rings will resonate in this region. The carbon attached to the hydroxyl group (C5) will be significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1260-1000 | C-O stretch | Phenol |
| ~850-750 | C-H bend | Out-of-plane aromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 150.
-
Key Fragments: Common fragmentation pathways for benzothiophenes involve the loss of CS or C₂H₂. The presence of the hydroxyl group may also lead to the loss of CO or CHO radicals.
Caption: Workflow for the structure elucidation of benzo[b]thiophen-5-ol.
Chemical Reactivity
The reactivity of benzo[b]thiophen-5-ol is governed by the interplay of the electron-rich benzothiophene ring system and the activating, ortho-, para-directing hydroxyl group.
Acidity of the Hydroxyl Group
The phenolic proton is weakly acidic and can be removed by a suitable base to form the corresponding phenoxide ion. This is the first step in many reactions involving the hydroxyl group.
Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group, making the benzene ring of benzo[b]thiophen-5-ol highly susceptible to electrophilic aromatic substitution reactions.[9] The hydroxyl group directs incoming electrophiles to the ortho and para positions (C4, C6).
-
Halogenation: Reaction with bromine or chlorine in a suitable solvent will lead to mono- or poly-halogenated products.
-
Nitration: Nitration with dilute nitric acid will yield a mixture of nitro-substituted benzo[b]thiophen-5-ols.
-
Friedel-Crafts Acylation and Alkylation: These reactions can be used to introduce acyl and alkyl groups onto the benzene ring, though careful control of reaction conditions is necessary to avoid side reactions.
Reactions of the Hydroxyl Group
The hydroxyl group can undergo typical phenol reactions:
-
Etherification (Williamson Ether Synthesis): Reaction of the phenoxide with an alkyl halide will produce the corresponding ether.
-
Esterification: Reaction with an acid chloride or anhydride will form the corresponding ester.
Conclusion
Benzo[b]thiophen-5-ol is a valuable building block in medicinal chemistry, possessing a rich and diverse reactivity profile. A thorough understanding of its synthesis, chemical properties, and the application of modern spectroscopic techniques for its characterization are essential for its effective utilization in drug discovery and development. This guide provides a foundational framework for researchers to confidently engage with this important heterocyclic compound.
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